molecular formula C34H36F3N3O4S2 B10837256 2-ethyl-2-[4-[[4-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]butanoic acid

2-ethyl-2-[4-[[4-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]butanoic acid

Cat. No.: B10837256
M. Wt: 671.8 g/mol
InChI Key: COHCTXOFKQXTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK-677954, also known as sodelglitazar, is a small molecule drug developed by GlaxoSmithKline. It is a potent agonist of peroxisome proliferator-activated receptors (PPARs), specifically targeting PPARα. This compound has been investigated for its potential therapeutic applications in treating metabolic diseases such as type 2 diabetes mellitus and dyslipidemias .

Preparation Methods

The synthesis of GSK-677954 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

GSK-677954 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

GSK-677954 exerts its effects by activating PPARα, a nuclear receptor involved in regulating lipid metabolism and glucose homeostasis. Upon activation, PPARα modulates the expression of genes involved in fatty acid oxidation, lipid transport, and glucose metabolism. This leads to improved insulin sensitivity, reduced lipid levels, and better overall metabolic control .

Comparison with Similar Compounds

GSK-677954 is unique in its potent activation of PPARα compared to other similar compounds. Some similar compounds include:

    Pioglitazone: A PPARγ agonist used to treat type 2 diabetes mellitus.

    Rosiglitazone: Another PPARγ agonist with similar applications.

    Fenofibrate: A PPARα agonist used to treat hyperlipidemia.

Compared to these compounds, GSK-677954 offers a unique profile of PPARα activation, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C34H36F3N3O4S2

Molecular Weight

671.8 g/mol

IUPAC Name

2-ethyl-2-[4-[[4-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]butanoic acid

InChI

InChI=1S/C34H36F3N3O4S2/c1-4-33(5-2,32(41)42)44-27-14-16-28(17-15-27)45-22-29-30(38-31(46-29)23-6-8-24(9-7-23)34(35,36)37)40-20-18-39(19-21-40)25-10-12-26(43-3)13-11-25/h6-17H,4-5,18-22H2,1-3H3,(H,41,42)

InChI Key

COHCTXOFKQXTRQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)O)OC1=CC=C(C=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)N4CCN(CC4)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.